molecular formula C11H9NO2S B13814071 2-Propenoicacid,3-(2-benzothiazolyl)-,methylester(9CI)

2-Propenoicacid,3-(2-benzothiazolyl)-,methylester(9CI)

Cat. No.: B13814071
M. Wt: 219.26 g/mol
InChI Key: RMHXYHBNENTPOO-VOTSOKGWSA-N
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Description

2-Propenoicacid,3-(2-benzothiazolyl)-,methylester(9CI) is a chemical compound with the molecular formula C10H7NO2S and a molar mass of 205.23 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring attached to a propenoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoicacid,3-(2-benzothiazolyl)-,methylester(9CI) typically involves the reaction of benzothiazole with propenoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize the yield and purity of the product. These methods are designed to scale up the production process while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Propenoicacid,3-(2-benzothiazolyl)-,methylester(9CI) can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into different derivatives.

    Substitution: The benzothiazole ring can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Propenoicacid,3-(2-benzothiazolyl)-,methylester(9CI) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoicacid,3-(2-benzothiazolyl)-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoicacid,3-(2-benzothiazolyl)-,(E)-(9CI): A similar compound with a slightly different structure.

    2-Propenoic acid, 3-(2-benzothiazolyl)-, (2E): Another related compound with similar properties.

Uniqueness

2-Propenoicacid,3-(2-benzothiazolyl)-,methylester(9CI) is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

methyl (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)7-6-10-12-8-4-2-3-5-9(8)15-10/h2-7H,1H3/b7-6+

InChI Key

RMHXYHBNENTPOO-VOTSOKGWSA-N

Isomeric SMILES

COC(=O)/C=C/C1=NC2=CC=CC=C2S1

Canonical SMILES

COC(=O)C=CC1=NC2=CC=CC=C2S1

Origin of Product

United States

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